An In-depth Technical Guide on Boc-Tyr-OtBu: Chemical Properties, Structure, and Applications in Peptide Synthesis
An In-depth Technical Guide on Boc-Tyr-OtBu: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester (Boc-Tyr-OtBu), a critical protected amino acid derivative in modern peptide synthesis. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and use, and illustrates its role in the well-established Boc-based solid-phase peptide synthesis (SPPS) methodology.
Core Chemical and Physical Properties
Boc-Tyr-OtBu is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a tert-butyl (OtBu) ester.[1] These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2]
Chemical Structure and Identifiers
The structural details and chemical identifiers for Boc-Tyr-OtBu are summarized in the table below.
| Identifier | Value |
| IUPAC Name | tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1] |
| Synonyms | Boc-L-Tyr-OTBU, N-Boc-L-tyrosine tert-Butyl Ester, N-(t-butoxycarbonyl)-l-tyrosine t-butyl ester[1] |
| CAS Number | 18938-60-8[1] |
| Molecular Formula | C₁₈H₂₇NO₅ |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C |
| InChI | InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Physicochemical Data
The following table summarizes the key physicochemical properties of Boc-Tyr-OtBu and the closely related precursor, Boc-Tyr(tBu)-OH.
| Property | Boc-Tyr-OtBu | Boc-Tyr(tBu)-OH |
| Molecular Weight | 337.41 g/mol | 337.41 g/mol |
| Appearance | White to off-white solid | White powder |
| Melting Point | Not available (often used in situ or as an intermediate) | 113-118 °C |
| Boiling Point | 476.0 ± 40.0 °C (Predicted) | 484.0 ± 40.0 °C (Predicted) |
| Solubility | Soluble in DMSO (100 mg/mL) | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | 0 - 8 °C |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Boc-Tyr-OtBu and its application in peptide synthesis.
Synthesis of Boc-Tyr-OtBu
This protocol is adapted from general methods for the synthesis of amino acid esters and Boc-protected amino acids.
Materials:
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L-Tyrosine tert-butyl ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-Tyrosine tert-butyl ester in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (TEA) to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Boc-Tyr-OtBu in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical cycle for the incorporation of an amino acid using the Boc-SPPS strategy.
Materials:
-
Peptide-resin (with a free amino group)
-
Boc-Tyr-OtBu
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3 times), isopropanol (1 time), and DCM (3 times).
-
Neutralization:
-
Add a solution of 5% DIEA in DCM and agitate for 2 minutes.
-
Drain the DIEA solution and repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3 times).
-
Coupling:
-
Dissolve Boc-Tyr-OtBu (or another Boc-protected amino acid) and the coupling reagent in a minimal amount of DMF/DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.
Cleavage and Final Deprotection
This protocol describes the final step of Boc-SPPS to release the synthesized peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Thoroughly dry the peptide-resin under vacuum.
-
HF Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Carefully transfer the precipitate to a centrifuge tube.
-
Wash the peptide multiple times with cold diethyl ether by centrifugation and decantation to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
A general method for analyzing the purity of Boc-protected amino acids and peptides.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like DMSO.
A representative protocol for obtaining ¹H NMR spectra of Boc-protected amino acids.
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum. For Boc-Tyr-OtBu, characteristic signals would include the tert-butyl protons of the Boc and OtBu groups (around 1.4 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain.
Workflow and Pathway Visualizations
The primary role of Boc-Tyr-OtBu is as a building block in SPPS. The following diagrams illustrate the logical workflow of its application.
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr-OtBu.
The diagram above illustrates the cyclical nature of SPPS. The process begins with a resin-bound peptide, which undergoes Boc deprotection to expose a free amine. This is followed by washing and neutralization steps before the next Boc-protected amino acid, in this case, Boc-Tyr-OtBu, is coupled to the growing peptide chain. After another washing step, the cycle can be repeated. Once the desired peptide sequence is assembled, a final cleavage and deprotection step, typically using strong acid like HF, releases the peptide from the resin and removes all side-chain protecting groups, yielding the crude peptide which is then purified.
